Introduction: Understanding Trimethyl 1,2,3-Propanetricarboxylate
Introduction: Understanding Trimethyl 1,2,3-Propanetricarboxylate
An In-Depth Technical Guide to the Chemical Properties of Trimethyl 1,2,3-Propanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Trimethyl 1,2,3-propanetricarboxylate, also known by its synonym tricarballylic acid trimethyl ester, is a tri-ester organic compound.[1] It serves as a versatile building block in organic synthesis, providing a three-carbon backbone equipped with three reactive ester functionalities. This structure makes it a valuable intermediate for the synthesis of more complex molecules and a point of interest for creating scaffolds in medicinal chemistry and materials science. Unlike its close structural analog, trimethyl citrate, it lacks a hydroxyl group at the C2 position, which significantly influences its reactivity and physical properties. This guide provides a detailed examination of its chemical properties, synthesis, and potential applications, grounded in authoritative data to support research and development endeavors.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These properties dictate choices regarding reaction conditions, purification methods, and analytical characterization.
Core Chemical and Physical Properties
The key physicochemical data for Trimethyl 1,2,3-propanetricarboxylate are summarized below. This information is critical for experimental design, including solvent selection and temperature control.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₆ | PubChem[1], TCI |
| Molecular Weight | 218.20 g/mol | PubChem[1] |
| CAS Number | 6138-26-7 | PubChem[1], TCI |
| Appearance | Colorless to almost colorless clear liquid | TCI |
| Purity | >97.0% (GC) | TCI |
| IUPAC Name | trimethyl propane-1,2,3-tricarboxylate | PubChem[1] |
| Synonyms | Tricarballylic acid trimethyl ester, 1,2,3-Propanetricarboxylic acid trimethyl ester | PubChem[1], Santa Cruz Biotechnology[2] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following data outlines the expected spectral characteristics for Trimethyl 1,2,3-propanetricarboxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹³C NMR : Spectral data is available and provides confirmation of the carbon skeleton.[1] One would expect distinct signals for the three equivalent methyl carbons of the ester groups, the three carbonyl carbons, and the methine and methylene carbons of the propane backbone.
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¹H NMR : The proton NMR spectrum would be characterized by a singlet corresponding to the nine protons of the three methoxy groups and a set of multiplets for the five protons on the propane chain, providing a clear fingerprint of the molecule.
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Infrared (IR) Spectroscopy :
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The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of the ester groups, typically found around 1730-1750 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key feature that distinguishes it from its hydroxylated analog, trimethyl citrate.[3] Near IR spectra are also available for this compound.[1][4]
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Mass Spectrometry (MS) :
Synthesis, Reactivity, and Experimental Protocols
The utility of Trimethyl 1,2,3-propanetricarboxylate as a building block is rooted in its synthesis and the reactivity of its ester groups.
Synthetic Pathway: Fischer Esterification
The most direct and common method for synthesizing Trimethyl 1,2,3-propanetricarboxylate is the Fischer esterification of its parent acid, 1,2,3-Propanetricarboxylic acid (Tricarballylic acid), with methanol in the presence of an acid catalyst. The causality behind this choice is straightforward: it is a cost-effective and high-yielding reaction that utilizes readily available starting materials. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.
Caption: Fischer esterification workflow for synthesizing Trimethyl 1,2,3-propanetricarboxylate.
Experimental Protocol: Synthesis of Trimethyl 1,2,3-propanetricarboxylate
This protocol is a self-validating system; successful synthesis can be confirmed by the spectroscopic methods detailed previously.
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-Propanetricarboxylic acid (1.0 eq) and an excess of methanol (e.g., 10-20 eq). The excess methanol serves both as a reactant and a solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
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Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.
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Reflux : Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Work-up : Cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification : Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure Trimethyl 1,2,3-propanetricarboxylate as a clear liquid.
Chemical Reactivity
The reactivity is dominated by the three ester groups.
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Hydrolysis : The esters can be hydrolyzed back to the parent tricarboxylic acid under either acidic or basic (saponification) conditions. This reversibility is key for using the ester as a protecting group for the carboxylic acid.
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Transesterification : Reacting with other alcohols in the presence of a catalyst can swap the methyl groups for other alkyl groups, allowing for the synthesis of a variety of tri-esters.
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Condensation Reactions : The α-protons (on the carbons adjacent to the carbonyls) have some acidity and can potentially participate in base-catalyzed condensation reactions, such as the Claisen condensation, to form new carbon-carbon bonds. This opens pathways to more complex molecular architectures.
Applications in Research and Drug Development
While many literature sources focus on the applications of the closely related trimethyl citrate as a non-toxic plasticizer and drug conjugate, Trimethyl 1,2,3-propanetricarboxylate holds distinct potential as a synthetic intermediate.[3][5][6]
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Scaffold Synthesis : Its trifunctional nature makes it an ideal starting point for creating rigid or flexible molecular scaffolds. Each ester can be independently or simultaneously modified to attach different chemical moieties, enabling the construction of diverse compound libraries for high-throughput screening in drug discovery.
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Pro-drug Design : The ester groups can be used to mask the polar carboxylic acid groups of a parent drug. This can improve the drug's lipophilicity, enhance its ability to cross cell membranes, and improve its pharmacokinetic profile. In vivo, endogenous esterase enzymes would hydrolyze the esters, releasing the active carboxylic acid drug.
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Linker Chemistry : In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the molecule can serve as a core for a linker, providing multiple attachment points for the warhead, the ligand, and solubility-enhancing groups.
Safety, Handling, and Storage
According to available safety data, Trimethyl 1,2,3-propanetricarboxylate is not classified as a hazardous substance.[7] However, as with all laboratory chemicals, adherence to good industrial hygiene and safety practices is essential.
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Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
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Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
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Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
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First Aid : In case of contact, for eyes, rinse with pure water for at least 15 minutes. For skin, take off contaminated clothing and wash the affected area. If inhaled, move the victim to fresh air.[7]
Conclusion
Trimethyl 1,2,3-propanetricarboxylate is a chemical compound with a well-defined set of properties that make it a valuable tool for synthetic chemists. Its straightforward synthesis, combined with the versatile reactivity of its three ester groups, positions it as a key building block for constructing complex molecules with potential applications in drug development, materials science, and beyond. This guide has provided the core technical information necessary for its effective and safe utilization in a research setting.
References
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Title: Trimethyl 1,2,3-propanetricarboxylate | C9H14O6 | CID 581486 Source: PubChem URL: [Link]
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Title: Trimethyl 1,2,3-propanetricarboxylate - Optional[Near IR] - Spectrum Source: SpectraBase URL: [Link]
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Title: Propane-1,2,3-tricarboxylic acid Source: Wikipedia URL: [Link]
Sources
- 1. Trimethyl 1,2,3-propanetricarboxylate | C9H14O6 | CID 581486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis and application of Trimethyl citrate_Chemicalbook [chemicalbook.com]
- 6. CAS 1587-20-8: Trimethyl citrate | CymitQuimica [cymitquimica.com]
- 7. trimethyl propane-1,2,3-tricarboxylate - Safety Data Sheet [chemicalbook.com]
